molecular formula C17H20N4O5S B11306467 N-cyclohexyl-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

N-cyclohexyl-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

Cat. No.: B11306467
M. Wt: 392.4 g/mol
InChI Key: DAUAMCRKFSMZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyclohexyl group attached to a benzamide structure, which is further substituted with a hydroxy-oxo-dihydropyrimidine-sulfonamido moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidine core, followed by the introduction of the sulfonamido group. The final step involves the attachment of the cyclohexyl group to the benzamide structure. Reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for maintaining consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxy group, potentially leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to alter the oxo group, resulting in alcohol derivatives.

    Substitution: The sulfonamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions related to enzyme inhibition.

    Industry: The compound’s unique chemical properties are leveraged in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXYLIC ACID): Similar structure but with a carboxylic acid group instead of a sulfonamido group.

    N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-AMIDO)BENZAMIDE: Similar structure but with an amido group instead of a sulfonamido group.

Uniqueness

N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is unique due to the presence of the sulfonamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule in various research applications.

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4 g/mol

IUPAC Name

N-cyclohexyl-2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide

InChI

InChI=1S/C17H20N4O5S/c22-15(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)21-27(25,26)14-10-18-17(24)20-16(14)23/h4-5,8-11,21H,1-3,6-7H2,(H,19,22)(H2,18,20,23,24)

InChI Key

DAUAMCRKFSMZGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.